MZ-242 Exhibits >30-Fold Higher Biochemical Potency Than AGK2, the Most Commonly Used Sirt2 Inhibitor
In standardized in vitro Sirt2 deacetylase activity assays, MZ-242 demonstrates an IC₅₀ of 0.118 μM, whereas AGK2, the most extensively characterized Sirt2 inhibitor in the literature, exhibits an IC₅₀ of 3.5 μM . This represents a 29.7-fold enhancement in biochemical potency for MZ-242 over AGK2. The NanoBRET cellular target engagement assay further corroborates this disparity, reporting an IC₅₀ of 2.7 ± 0.1 μM for MZ-242 (compound 2 in the referenced study) versus 20 ± 1.6 μM for AK-7—a structurally distinct but commonly cited Sirt2 inhibitor—demonstrating that the superior biochemical potency translates into enhanced intracellular target occupancy [1].
| Evidence Dimension | Sirt2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.118 μM (MZ-242, biochemical assay); 2.7 ± 0.1 μM (NanoBRET cellular assay) |
| Comparator Or Baseline | AGK2: 3.5 μM (biochemical assay); AK-7: 20 ± 1.6 μM (NanoBRET cellular assay) |
| Quantified Difference | MZ-242 is 29.7-fold more potent than AGK2 in biochemical assays; MZ-242 exhibits 7.4-fold lower cellular IC₅₀ than AK-7 in NanoBRET |
| Conditions | Recombinant human Sirt2 enzyme, in vitro deacetylase activity assay; NanoBRET cellular target engagement assay in HEK293T cells |
Why This Matters
Higher potency enables lower working concentrations in cell-based assays, reducing off-target liabilities from vehicle toxicity or secondary pharmacology, and provides a wider dynamic range for dose-response studies.
- [1] Schiedel M, et al. NanoBRET-Based Cellular Target Engagement Assay for Sirtuin 2. Table 2: IC₅₀ values of Sirt2 inhibitors. PMC8985159. View Source
